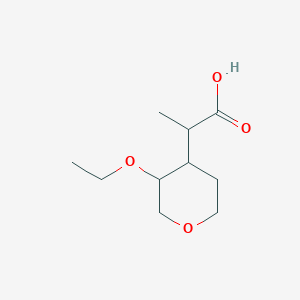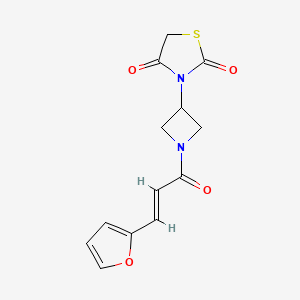
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a combination of several functional groups, including a furan ring, an azetidine ring, and a thiazolidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.
Azetidin-3-yl Formation: The intermediate is then reacted with an azetidine derivative under acidic or basic conditions to form the azetidin-3-yl intermediate.
Thiazolidine-2,4-dione Coupling: Finally, the azetidin-3-yl intermediate is coupled with thiazolidine-2,4-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazolidine-2,4-dione moiety.
Substitution: Various substituted azetidine derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
(E)-3-(1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: Similar structure with a pyrrolidine ring instead of an azetidine ring.
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)thiazolidine-2,4-dione: Similar structure with a piperidine ring instead of an azetidine ring.
(E)-3-(1-(3-(furan-2-yl)acryloyl)morpholin-3-yl)thiazolidine-2,4-dione: Similar structure with a morpholine ring instead of an azetidine ring.
Uniqueness
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRXIMOWQMESM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
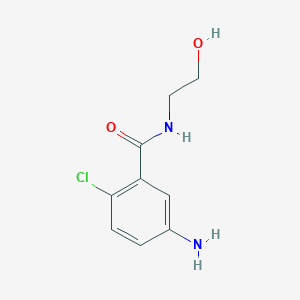
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2405389.png)
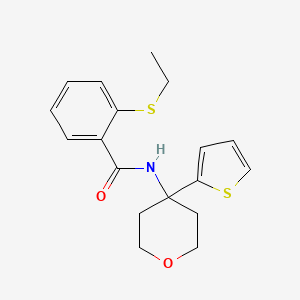
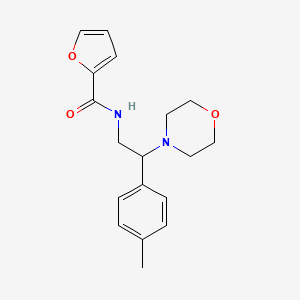

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
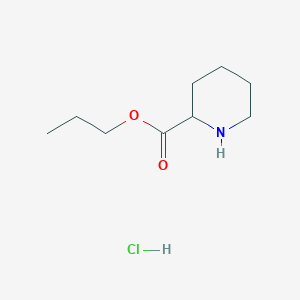
![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
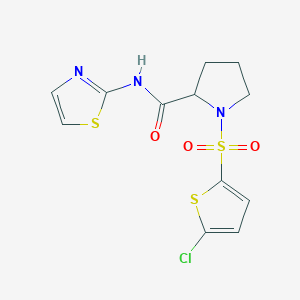
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)

